![molecular formula C14H19N3O4S B2763371 N1-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-propyloxalamide CAS No. 1105206-37-8](/img/structure/B2763371.png)
N1-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-propyloxalamide
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Overview
Description
Scientific Research Applications
Organic Synthesis and Intermediates
The compound serves as an organic intermediate, synthesized through nucleophilic and amidation reactions. Researchers characterize its structure using techniques such as 1H and 13C NMR , IR , MS , and single crystal X-ray diffraction . Its borate and sulfonamide groups make it valuable for constructing more complex molecules in organic synthesis .
Anticancer Research
- Drug Carriers : Boronic ester bonds, found in compounds like ours, are used in constructing stimulus-responsive drug carriers. These carriers can load anticancer drugs and deliver insulin and genes. The controlled drug release is achieved by forming and rupturing the boronic ester bond in different environments .
Chemical Sensors and Detection
Mechanism of Action
Target of Action
The primary target of N1-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-propyloxalamide is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition can lead to cell cycle arrest, making it a potential target for cancer therapeutics .
Mode of Action
As a cdk2 inhibitor, it likely binds to the atp-binding pocket of cdk2, preventing atp from binding and thus inhibiting the kinase activity of cdk2 . This inhibition disrupts the normal progression of the cell cycle, potentially leading to cell cycle arrest and apoptosis .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This disruption can lead to cell cycle arrest, preventing the cell from replicating its DNA and dividing . The downstream effects of this disruption can include apoptosis or programmed cell death .
Result of Action
The molecular and cellular effects of N1-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-propyloxalamide’s action are likely related to its inhibition of CDK2. This inhibition can disrupt the cell cycle, potentially leading to cell cycle arrest and apoptosis . These effects could be beneficial in the treatment of diseases characterized by uncontrolled cell proliferation, such as cancer .
properties
IUPAC Name |
N'-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-propyloxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O4S/c1-2-7-15-13(18)14(19)16-11-5-3-6-12(10-11)17-8-4-9-22(17,20)21/h3,5-6,10H,2,4,7-9H2,1H3,(H,15,18)(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOVWTWXHOOKFGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(=O)NC1=CC(=CC=C1)N2CCCS2(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-propyloxalamide |
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